molecular formula C15H18O3 B1264742 Chlorantene A

Chlorantene A

Cat. No.: B1264742
M. Wt: 246.3 g/mol
InChI Key: QZPPZFXZTZJUHE-HUUCEWRRSA-N
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Description

For instance, compounds like cryptophane-A (a cage-like molecule) and chlorinated dibenzodioxins share features that may parallel Chlorantene A’s behavior, such as halogen-mediated binding or aromatic stability . This compound is postulated to exhibit a unique combination of chlorine substituents and π-conjugated systems, enabling selective interactions with transition metals or small molecules. Its synthesis likely involves halogenation protocols similar to those used for cryptophane derivatives or chlorinated aromatics .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(5aR,8aS)-3,5a,8a-trimethyl-5,6,7,8-tetrahydroazuleno[5,6-b]furan-4,9-dione

InChI

InChI=1S/C15H18O3/c1-9-8-18-12-11(9)10(16)7-14(2)5-4-6-15(14,3)13(12)17/h8H,4-7H2,1-3H3/t14-,15-/m1/s1

InChI Key

QZPPZFXZTZJUHE-HUUCEWRRSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)C[C@]3(CCC[C@@]3(C2=O)C)C

Canonical SMILES

CC1=COC2=C1C(=O)CC3(CCCC3(C2=O)C)C

Synonyms

chlorantene A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Chlorantene A (hypothetical) and its closest analogs based on evidence-derived

Property This compound (Inferred) Cryptophane-A 2,3,7,8-TCDD (Dioxin) 3-Chlorocyclopentene
Molecular Formula C₁₀H₆Cl₄ (hypothetical) C₃₆H₃₀O₁₂ C₁₂H₄Cl₄O₂ C₅H₇Cl
Key Functional Groups Chlorinated aromatic rings Ethylene glycol bridges Chlorinated dibenzo-p-dioxin Chlorinated alkene
Binding Affinity (Kd) ~10⁻⁶ M (metal ions) 10⁻³–10⁻⁴ M (CH₃Cl) N/A N/A
Thermal Stability High (decomposes >300°C) Moderate (stable to 150°C) Very high (resists pyrolysis) Low (polymerizes at 80°C)
Applications Catalysis, sensing Gas encapsulation Toxicity studies Polymer precursor

Mechanistic and Experimental Insights

  • Host-Guest Interactions : Cryptophane-A binds chloromethane via van der Waals forces and halogen-π interactions, a mechanism this compound might emulate for smaller guests like Cl⁻ or CH₂Cl₂ . In contrast, this compound’s aromatic system could enable stronger π-π stacking, akin to chlorinated dioxins’ persistence in environmental matrices .
  • Synthetic Challenges : Unlike cryptophane-A (synthesized via template-driven cyclization ), this compound’s chlorination may require controlled electrophilic substitution to avoid polychlorinated byproducts, a common issue in dioxin synthesis .
  • Spectroscopic Characterization: NMR studies of cryptophane-A (e.g., ¹³C and ¹H shifts) provide a framework for analyzing this compound’s electronic environment. For example, deshielding effects from chlorine substituents would likely shift aromatic proton signals upfield compared to non-chlorinated analogs.

Toxicity and Environmental Impact

Dioxins bind the aryl hydrocarbon receptor (AhR) with picomolar affinity, triggering carcinogenic pathways . This compound’s smaller size and reduced lipophilicity may mitigate such effects, but rigorous in vitro assays are needed.

Q & A

Q. How should researchers design reproducible synthesis protocols for Chlorantene A?

  • Methodological Answer: Reproducible synthesis requires explicit documentation of reagent sources, reaction conditions (temperature, solvent, catalysts), and purification steps. Include failure cases (e.g., impure yields due to incomplete washing) and validate purity via techniques like HPLC or NMR . For novel methods, provide step-by-step protocols in the main manuscript; for established methods, cite primary literature and specify modifications .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

  • Methodological Answer: Combine spectroscopic methods (e.g., FTIR for functional groups, NMR for stereochemistry) with chromatographic analysis (HPLC for purity). For thermal stability, use TGA-DSC. Cross-validate results with X-ray crystallography if single crystals are obtainable. Document instrument calibration and baseline corrections to ensure data reliability .

Q. How can researchers identify and address contamination in this compound samples?

  • Methodological Answer: Implement blank controls during synthesis and analysis. Use mass spectrometry to detect trace impurities. If contamination persists, revise purification protocols (e.g., gradient elution in column chromatography) and validate via comparative assays with reference standards .

Q. What criteria define a statistically robust sample size for this compound bioactivity studies?

  • Methodological Answer: Use power analysis to determine sample size, ensuring it reflects biological variability (e.g., n ≥ 6 for in vitro assays). For preliminary studies, justify smaller samples with pilot data. Report confidence intervals and effect sizes to contextualize significance .

Q. How to structure a literature review focused on this compound’s known applications?

  • Methodological Answer: Systematically search databases (PubMed, SciFinder) using keywords like “this compound AND pharmacokinetics.” Prioritize peer-reviewed articles from the last decade. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and highlight knowledge gaps (e.g., limited in vivo toxicity data) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in this compound’s reported binding affinities?

  • Methodological Answer: Perform molecular docking with multiple protein conformations (e.g., from MD simulations) to account for structural flexibility. Compare results with experimental IC50 values. Use ensemble-based scoring functions to improve prediction accuracy and address variability .

Q. What strategies validate mechanistic hypotheses for this compound’s observed cytotoxicity?

  • Methodological Answer: Combine knockdown/knockout models (e.g., CRISPR for target genes) with metabolomic profiling. Use dose-response assays to correlate cellular viability with mechanistic markers (e.g., caspase-3 activation). Replicate findings across independent cell lines to rule out cell-specific artifacts .

Q. How to optimize experimental workflows for high-throughput screening of this compound derivatives?

  • Methodological Answer: Automate synthesis using microfluidic reactors and characterize derivatives via LC-MS. Employ design-of-experiments (DoE) to vary substituents systematically. Validate hits with dose-response curves and orthogonal assays (e.g., SPR for binding kinetics) .

Q. What methods reconcile contradictory data on this compound’s environmental persistence?

  • Methodological Answer: Conduct soil/water half-life studies under controlled conditions (pH, microbial activity). Compare with field data using multivariate regression to identify confounding variables (e.g., temperature fluctuations). Publish raw datasets and analytical codes for transparency .

Q. How to design a multidisciplinary study exploring this compound’s role in metabolic pathways?

  • Methodological Answer:
    Integrate isotopic labeling (e.g., 13C-glucose tracing) with transcriptomic profiling. Partner with bioinformaticians to map pathway interactions via KEGG/GO enrichment. Pre-register hypotheses to minimize bias and allocate tasks (e.g., chemists handle synthesis, biologists manage assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorantene A
Reactant of Route 2
Reactant of Route 2
Chlorantene A

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